molecular formula C11H10FNO3 B13344781 (2S)-3-(3-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid

(2S)-3-(3-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13344781
M. Wt: 223.20 g/mol
InChI Key: ZXEAUHDBHIWJKD-HTLJXXAVSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative as the starting material.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, and other substituted derivatives.

Scientific Research Applications

(2S)-3-(3-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-3-(3-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, while the pyrrolidine ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-(4-Fluorophenyl)-2,3-dihydroxypropanoic acid: This compound shares a similar fluorophenyl group but differs in the presence of dihydroxypropanoic acid.

    1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid: This compound has a similar pyrrolidine ring structure but features a chloro-hydroxyphenyl group instead of a fluorophenyl group.

Uniqueness

(2S)-3-(3-Fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to the specific positioning of the fluorophenyl group and the presence of the carboxylic acid group, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H10FNO3

Molecular Weight

223.20 g/mol

IUPAC Name

(2S)-3-(3-fluorophenyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H10FNO3/c12-7-3-1-2-6(4-7)8-5-9(14)13-10(8)11(15)16/h1-4,8,10H,5H2,(H,13,14)(H,15,16)/t8?,10-/m0/s1

InChI Key

ZXEAUHDBHIWJKD-HTLJXXAVSA-N

Isomeric SMILES

C1C([C@H](NC1=O)C(=O)O)C2=CC(=CC=C2)F

Canonical SMILES

C1C(C(NC1=O)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

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